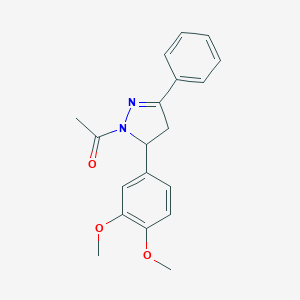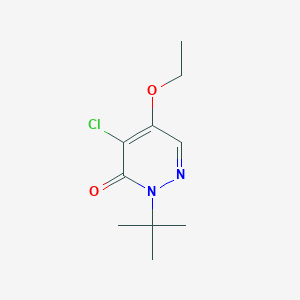
N-cinnamylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamylalanine is a non-proteinogenic amino acid that has gained attention in the scientific community due to its potential applications in the field of medicine. It is a derivative of phenylalanine, an essential amino acid that is important for protein synthesis in the body. This compound is synthesized through a chemical reaction between cinnamic acid and L-alanine.
Mecanismo De Acción
The mechanism of action of N-cinnamylalanine is not fully understood. However, it is believed that it exerts its effects through the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators in the body. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cinnamylalanine in lab experiments is its ability to cross the blood-brain barrier, which makes it a potential drug delivery system for the treatment of neurological disorders. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-cinnamylalanine. One direction is to further investigate its potential as a drug delivery system for the treatment of neurological disorders. Another direction is to study its effects on other signaling pathways in the body, such as the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Additionally, further studies could be done to investigate the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease.
Métodos De Síntesis
N-cinnamylalanine is synthesized through a chemical reaction between cinnamic acid and L-alanine. The reaction is carried out in the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), which facilitates the coupling of the two molecules. The resulting product is purified through chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-cinnamylalanine has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential as a drug delivery system due to its ability to cross the blood-brain barrier. This compound has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-[[(E)-3-phenylprop-2-enyl]amino]propanoic acid |
InChI |
InChI=1S/C12H15NO2/c1-10(12(14)15)13-9-5-8-11-6-3-2-4-7-11/h2-8,10,13H,9H2,1H3,(H,14,15)/b8-5+ |
Clave InChI |
UGDJYVPCNYFVAO-VMPITWQZSA-N |
SMILES isomérico |
CC(C(=O)O)NC/C=C/C1=CC=CC=C1 |
SMILES |
CC(C(=O)O)NCC=CC1=CC=CC=C1 |
SMILES canónico |
CC(C(=O)O)NCC=CC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B259276.png)






![2-[methyl(methylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B259294.png)


